3-Methoxy-4-(pyridin-4-ylmethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(pyridin-4-ylmethoxy)benzoic acid typically involves the reaction of 3-methoxybenzoic acid with 4-(chloromethyl)pyridine under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(pyridin-4-ylmethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid.
Major Products
Oxidation: 3-Carboxy-4-(pyridin-4-ylmethoxy)benzoic acid.
Reduction: 3-Methoxy-4-(pyridin-4-ylmethoxy)benzylamine.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
3-Methoxy-4-(pyridin-4-ylmethoxy)benzoic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(pyridin-4-ylmethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, while the benzoic acid moiety can form ionic bonds with target proteins .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-(pyridin-4-ylmethoxy)benzoic acid
- 3-Methoxy-4-(pyridin-3-ylmethoxy)benzoic acid
- 3-Methoxy-4-(pyridin-2-ylmethoxy)benzoic acid
Uniqueness
3-Methoxy-4-(pyridin-4-ylmethoxy)benzoic acid is unique due to the specific positioning of the methoxy and pyridinylmethoxy groups, which can influence its reactivity and binding properties compared to its isomers .
Properties
IUPAC Name |
3-methoxy-4-(pyridin-4-ylmethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-13-8-11(14(16)17)2-3-12(13)19-9-10-4-6-15-7-5-10/h2-8H,9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQJGQATCFPJFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47202201 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.